molecular formula C14H13N3O B15212760 6-Methyl-N-phenyl-2-[(prop-2-yn-1-yl)oxy]pyrimidin-4-amine CAS No. 141598-06-3

6-Methyl-N-phenyl-2-[(prop-2-yn-1-yl)oxy]pyrimidin-4-amine

Cat. No.: B15212760
CAS No.: 141598-06-3
M. Wt: 239.27 g/mol
InChI Key: WMIIOJFMYOQYHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-N-phenyl-2-(prop-2-yn-1-yloxy)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 6-position, a phenyl group at the N-position, and a prop-2-yn-1-yloxy group at the 2-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-N-phenyl-2-(prop-2-yn-1-yloxy)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Substitution Reactions:

    Alkylation: The prop-2-yn-1-yloxy group can be introduced through an alkylation reaction using propargyl alcohol and appropriate catalysts.

Industrial Production Methods

In an industrial setting, the production of 6-Methyl-N-phenyl-2-(prop-2-yn-1-yloxy)pyrimidin-4-amine may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-N-phenyl-2-(prop-2-yn-1-yloxy)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding amines or alcohols.

Scientific Research Applications

6-Methyl-N-phenyl-2-(prop-2-yn-1-yloxy)pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-N-phenyl-2-(prop-2-yn-1-yloxy)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-N-phenyl-2-(prop-2-yn-1-yloxy)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a pyrimidine core with a prop-2-yn-1-yloxy group makes it a versatile compound for various research and industrial applications.

Properties

CAS No.

141598-06-3

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

6-methyl-N-phenyl-2-prop-2-ynoxypyrimidin-4-amine

InChI

InChI=1S/C14H13N3O/c1-3-9-18-14-15-11(2)10-13(17-14)16-12-7-5-4-6-8-12/h1,4-8,10H,9H2,2H3,(H,15,16,17)

InChI Key

WMIIOJFMYOQYHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)OCC#C)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.